1-(dichloro-1,3-thiazol-5-yl)ethan-1-one
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Overview
Description
1-(dichloro-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazole derivatives, including 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one, can be achieved through several methods. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Another method is the Cook-Heilbron synthesis, which utilizes α-haloketones and thiourea . These reactions typically require acidic or basic conditions and are conducted at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with biochemical pathways such as the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-(dichloro-1,3-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives to highlight its uniqueness:
Properties
CAS No. |
1823383-10-3 |
---|---|
Molecular Formula |
C5H3Cl2NOS |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
1-(2,4-dichloro-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H3Cl2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3 |
InChI Key |
AEAWXRXSZKOWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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